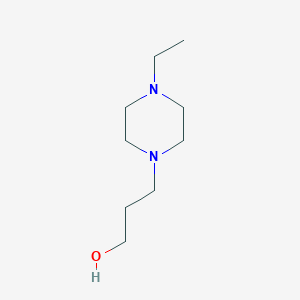![molecular formula C7H11NO2 B3329710 1-Aminospiro[2.3]hexane-1-carboxylic acid CAS No. 625827-37-4](/img/structure/B3329710.png)
1-Aminospiro[2.3]hexane-1-carboxylic acid
Overview
Description
1-Aminospiro[2.3]hexane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure. This compound is a conformationally rigid analogue of amino acids such as glutamic acid and lysine . Its distinctive structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-Aminospiro[2.3]hexane-1-carboxylic acid involves several steps. One notable synthetic route starts from 3-methylidenecyclobutanecarbonitrile. The process includes a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety . Another method involves the transformation of the carboxyl group into an amino group protected by a Boc fragment using a modified Curtius reaction .
Chemical Reactions Analysis
1-Aminospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.
Reduction: The nitro and cyano groups in the synthetic intermediates can be reduced using selective reducing agents.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents and conditions used.
Common reagents include ethyl 2-diazo-2-nitroacetate for cycloaddition and selective reducing agents for the reduction steps. The major products formed from these reactions are typically derivatives of the original spirocyclic structure .
Scientific Research Applications
1-Aminospiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Biology: Its structural similarity to amino acids makes it useful in studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-Aminospiro[2.3]hexane-1-carboxylic acid involves its interaction with molecular targets similar to those of natural amino acids. Its rigid structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity. The pathways involved are often related to those modulated by glutamic acid and lysine, given its structural analogy .
Comparison with Similar Compounds
1-Aminospiro[2.3]hexane-1-carboxylic acid can be compared to other spirocyclic amino acids, such as:
1-Aminospiro[2.3]hexane-5-carboxylic acid: Another spirocyclic analogue with a different position of the carboxylic group.
4-Aminospiro[2.2]pentanecarboxylic acid: A smaller spirocyclic analogue with a different ring size.
The uniqueness of this compound lies in its specific ring structure and the position of the amino and carboxylic groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-aminospiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHFGZMZBROAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)



![(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3329666.png)



![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)
![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)
![3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE](/img/structure/B3329725.png)

